Cas no 455-72-1 (2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid)

2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid
- 3-Fluor-4-methoxy-phenyl-glyoxylsaure
- CS-0302217
- EN300-1849811
- (3-Fluoro-4-methoxyphenyl)glyoxylic acid
- 2-(3-fluoro-4-methoxyphenyl)-2-oxoaceticacid
- 455-72-1
-
- MDL: MFCD12177557
- Inchi: InChI=1S/C9H7FO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)
- InChI Key: QYBRXBQCWCOIBM-UHFFFAOYSA-N
- SMILES: COC1=C(C=C(C=C1)C(=O)C(=O)O)F
Computed Properties
- Exact Mass: 198.03300
- Monoisotopic Mass: 198.03283686Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- PSA: 63.60000
- LogP: 1.10160
2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB433659-1 g |
(3-Fluoro-4-methoxyphenyl)glyoxylic acid |
455-72-1 | 1g |
€594.40 | 2023-04-23 | ||
abcr | AB433659-5g |
(3-Fluoro-4-methoxyphenyl)glyoxylic acid |
455-72-1 | 5g |
€1373.40 | 2023-09-04 | ||
Enamine | EN300-1849811-0.25g |
2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid |
455-72-1 | 0.25g |
$840.0 | 2023-06-02 | ||
Enamine | EN300-1849811-1.0g |
2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid |
455-72-1 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1849811-0.05g |
2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid |
455-72-1 | 0.05g |
$768.0 | 2023-06-02 | ||
Crysdot LLC | CD12070736-1g |
2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid |
455-72-1 | 97% | 1g |
$437 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372887-250mg |
2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid |
455-72-1 | 97% | 250mg |
¥19656.00 | 2024-05-13 | |
abcr | AB433659-5 g |
(3-Fluoro-4-methoxyphenyl)glyoxylic acid |
455-72-1 | 5g |
€1,373.40 | 2023-04-23 | ||
Enamine | EN300-1849811-0.5g |
2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid |
455-72-1 | 0.5g |
$877.0 | 2023-06-02 | ||
Enamine | EN300-1849811-2.5g |
2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid |
455-72-1 | 2.5g |
$1791.0 | 2023-06-02 |
2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid Related Literature
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
Additional information on 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid
Recent Advances in the Study of 2-(3-Fluoro-4-Methoxyphenyl)-2-Oxoacetic Acid (CAS: 455-72-1) and Its Applications in Chemical Biology and Medicine
2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetic acid (CAS: 455-72-1) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential industrial applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid serves as a crucial precursor in the synthesis of novel COX-2 inhibitors. The research team utilized this compound to develop a series of derivatives with enhanced selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The study reported IC50 values in the nanomolar range for several derivatives, suggesting promising therapeutic potential.
In the field of antimicrobial research, a recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) explored the antibacterial properties of 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid derivatives against multidrug-resistant bacterial strains. The study found that certain structural modifications of the compound led to significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. These findings open new avenues for developing novel antibiotics to combat antimicrobial resistance.
The compound's mechanism of action has been further elucidated through computational chemistry approaches. Molecular docking studies published in Scientific Reports (2023) revealed that 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid derivatives can interact with key amino acid residues in bacterial DNA gyrase and human cyclooxygenase enzymes. These interactions explain the observed biological activities at the molecular level and provide a rational basis for future structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, recent advancements in the production of 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid have been reported. A 2024 study in Organic Process Research & Development described an improved synthetic route with higher yield (85% vs previous 62%) and reduced environmental impact through the use of greener solvents and catalysts. This optimization is particularly relevant for potential industrial-scale production of pharmaceutical intermediates based on this compound.
Ongoing clinical research is investigating the safety profile of 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid derivatives. Preliminary results from Phase I trials (as reported in Clinical Pharmacology & Therapeutics, 2024) indicate acceptable pharmacokinetic properties and tolerability in human subjects. These findings support further development of these compounds as potential drug candidates, with Phase II trials expected to begin in late 2024.
In conclusion, 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetic acid (CAS: 455-72-1) continues to demonstrate significant potential across multiple areas of chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its applications in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents. The compound's versatility as a synthetic intermediate, combined with promising biological activities, positions it as an important focus for future research in medicinal chemistry and drug development.
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